PF-915275

説明

特性

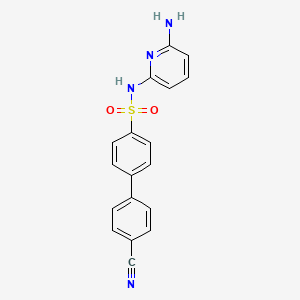

IUPAC Name |

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESFDAKNYJQYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235037 | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857290-04-1 | |

| Record name | PF-915275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-915275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Inhibition of 11β-HSD1 by PF-915275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details the molecular interactions, cellular effects, and in vivo pharmacology of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.

Introduction to 11β-HSD1 and this compound

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver, adipose tissue, and brain.[1][2][3][4] Overexpression or dysregulation of 11β-HSD1 has been implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, by amplifying local glucocorticoid action.[3]

This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and highly selective small molecule inhibitor of 11β-HSD1.[1][5] Its ability to specifically target 11β-HSD1 with minimal off-target effects on the type 2 isozyme (11β-HSD2) makes it a valuable tool for investigating the therapeutic potential of 11β-HSD1 inhibition.[5]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound as an 11β-HSD1 inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 2.3 nM | Human 11β-HSD1 | [5] |

| EC50 (Half Maximal Effective Concentration) | 15 nM | Human hepatocytes (conversion of prednisone to prednisolone) | [5] |

| EC50 (In vivo) | 391 nM (total), 17 nM (free) | Cynomolgus monkeys (inhibition of prednisone to prednisolone conversion) | [6] |

| Selectivity | 1.5% inhibition at 10 μM | Human 11β-HSD2 | [5] |

Table 1: In Vitro and In Vivo Potency of this compound against 11β-HSD1.

| Study Type | Dose | Effect | Species | Reference |

| In vivo | 3 mg/kg | 87% maximum inhibition of prednisone to prednisolone conversion | Cynomolgus monkeys | [6] |

| In vivo (Phase 1) | 15 mg | 37% reduction in mean prednisolone exposure | Healthy human volunteers | [5][7] |

| In vivo | Oral gavage | Significant decrease in plasma corticosterone and liver 11β-HSD1 activity | Rats | [1] |

Table 2: In Vivo Pharmacodynamic Effects of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by directly inhibiting the enzymatic activity of 11β-HSD1, thereby reducing the intracellular conversion of inactive glucocorticoids to their active forms. This reduction in local glucocorticoid levels modulates the expression and activity of downstream targets involved in adipogenesis and lipid metabolism.

Key signaling pathways affected by this compound-mediated 11β-HSD1 inhibition include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): this compound treatment has been shown to decrease the expression of PPARγ, a master regulator of adipogenesis, while enhancing the expression of PPARα, which is involved in fatty acid oxidation.[1]

-

Fatty Acid Synthase (FASN): The expression of FASN, a key enzyme in de novo lipogenesis, is downregulated by this compound.[1]

-

Steroidogenic Acute Regulatory Protein (StAR): In the adrenal corticoid synthesis pathway, this compound has been observed to reduce the expression of StAR, which is involved in cholesterol transport into the mitochondria.[1]

Below is a diagram illustrating the signaling pathway influenced by this compound.

Caption: Signaling pathway of this compound action on 11β-HSD1 and downstream targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

11β-HSD1 Enzyme Activity Assay

This assay measures the reductase activity of 11β-HSD1 by quantifying the conversion of a substrate to its product.

Principle: The assay is based on the conversion of radiolabeled 11-dehydrocorticosterone to corticosterone.

Protocol:

-

Homogenate Preparation: Prepare tissue homogenates (e.g., from liver or adipose tissue) in an appropriate buffer (e.g., C buffer: 10% glycerol, 30 mM NaCl, 1 mM EDTA, 50 mM Tris, pH 7.5).

-

Reaction Mixture: In a final volume of 250 µL, combine the tissue homogenate, 250 nM [3H]-11-dehydrocorticosterone, and 2 mM NADP+.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

Steroid Extraction: Stop the reaction and extract the steroids using ethyl acetate.

-

Separation: Separate the substrate and product (11-dehydrocorticosterone and corticosterone) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled product using a phosphorimager.

-

Data Analysis: Express the specific activity as nanograms of corticosterone formed per hour per gram of protein.

Western Blot Analysis

This technique is used to detect and quantify the protein expression of 11β-HSD1 and its downstream targets.

Protocol:

-

Protein Extraction: Extract total protein from cells or tissues using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50-200 µg) on a 4-12% Bis-Tris gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-11β-HSD1, anti-PPARγ, anti-FASN) overnight at 4°C. Recommended dilutions for anti-11β-HSD1 antibodies are typically in the range of 1:200 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of genes of interest.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and gene-specific primers. Example primer sequences for rat 11β-HSD1 are:

-

Forward: 5'-GAAGTCCTGCGTGACGAAAT-3'

-

Reverse: 5'-CCTCAGAACCTCAAGAATAGCG-3'

-

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the relative mRNA expression levels using the comparative CT (ΔΔCT) method, normalizing to a stable reference gene (e.g., GAPDH or β-actin).

Human Preadipocyte Culture and Differentiation

This in vitro model is used to study the effects of this compound on adipogenesis.

Protocol:

-

Cell Culture: Culture human preadipocytes in Preadipocyte Growth Medium until they reach confluency.

-

Induction of Differentiation: Two days post-confluency, switch to a differentiation medium containing adipogenic inducers (e.g., insulin, dexamethasone, and IBMX) for a specified period (e.g., 3 days).

-

Maintenance: Replace the differentiation medium with Adipocyte Nutrition Medium and continue to culture for a total of 12-14 days, changing the medium every 2-3 days.

-

Treatment: Treat the differentiating or mature adipocytes with this compound at various concentrations.

-

Analysis: Assess the effects of this compound on adipogenesis by measuring lipid accumulation (e.g., Oil Red O staining) and analyzing gene and protein expression of adipogenic markers.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo studies of this compound.

Caption: In vitro experimental workflow for this compound studies.

Caption: In vivo experimental workflow for this compound studies.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated significant effects on glucocorticoid metabolism and downstream signaling pathways related to adipogenesis and lipid metabolism. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of 11β-HSD1 inhibition. Further research utilizing these methodologies will continue to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of metabolic diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 11β-HSD1 rabbit pAb - Bio-Ocean LLC [bioocean.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. HSD11B1 antibody (10928-1-AP) | Proteintech [ptglab.com]

- 6. Human Preadipocytes (HPAd) Culture Protocol [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Enzymatic Target of PF-915275: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-915275 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated in a variety of metabolic disorders, making it a key therapeutic target. This document provides an in-depth overview of the enzymatic target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

The Enzymatic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary enzymatic target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. 11β-HSD1 is a microsomal enzyme that is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. Its primary function is the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, utilizing NADPH as a cofactor[1][4][5]. This localized activation of glucocorticoids allows for tissue-specific amplification of their effects, independent of circulating cortisol levels.

In contrast, the isoform 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) primarily catalyzes the reverse reaction, inactivating cortisol to cortisone. This compound exhibits high selectivity for 11β-HSD1 over 11β-HSD2, which is a critical characteristic for therapeutic applications, as non-selective inhibition can lead to undesirable side effects[1][2].

Quantitative Data for this compound

The inhibitory potency of this compound against 11β-HSD1 has been characterized by several key quantitative parameters.

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki | 2.3 nM | Human | Recombinant 11β-HSD1 | [1][2] |

| EC50 | 15 nM | Human | HEK293 cells overexpressing 11β-HSD1 | [1][2] |

| EC50 | 20 nM | Human | Primary human hepatocytes | |

| EC50 | 100 nM | Monkey | Primary monkey hepatocytes | |

| Selectivity | >1000-fold | Human | Comparison of inhibitory activity against 11β-HSD1 and 11β-HSD2 | |

| 11β-HSD2 Inhibition | 1.5% at 10 µM | Human | Recombinant 11β-HSD2 | [1][2] |

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the production of cortisol within target cells. This, in turn, modulates the downstream signaling cascade initiated by the glucocorticoid receptor (GR).

References

- 1. Metabolic Coupling Determines the Activity: Comparison of 11β-Hydroxysteroid Dehydrogenase 1 and Its Coupling between Liver Parenchymal Cells and Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of ELISA Technique and Human Microsomes in the Search for 11β-Hydroxysteroid Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PF-915275: A Selective 11β-HSD1 Inhibitor for Metabolic Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2][3][4] By catalyzing the conversion of inactive cortisone to active cortisol within cells, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[5][6][7] Elevated 11β-HSD1 activity is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[7] this compound has been investigated as a potential therapeutic agent to mitigate the detrimental effects of excess glucocorticoid activity in these conditions. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay System | Value | Reference |

| Ki | Human | Recombinant 11β-HSD1 | 2.3 nM | [1][2][3] |

| EC50 | Human | HEK293 cells (overexpressing 11β-HSD1) | 15 nM | [1][2] |

| EC50 | Human | Primary hepatocytes (cortisone substrate) | 20 nM | [2][5] |

| EC50 | Human | Primary hepatocytes (prednisone substrate) | 13-18 nM | [2] |

| EC50 | Monkey | Primary hepatocytes | 100 nM | [2][5] |

| EC50 | Rat | FAO hepatoma cells | 14,500 nM | [2] |

| % Inhibition at 10 µM | Human | 11β-HSD2 | 1.5% | [1][3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Model/Study | Dose | Effect | Reference |

| Inhibition of prednisone to prednisolone conversion | Cynomolgus Monkey | In vivo | 3 mg/kg | 87% maximum inhibition | [2] |

| Half-life (t1/2) | Cynomolgus Monkey | In vivo | - | 22 hours | [2] |

| Reduction in prednisolone exposure | Human | Phase 1 Clinical Trial | 15 mg | 37% reduction | [6] |

| Inhibition of (5α-THF + 5β-THF)/THE ratio | Human | Phase 1 Clinical Trial | 15 mg (after 14 days) | 26% maximum inhibition | [6] |

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene transcription.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Metabolic Stability Assays [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11β-HSD Enzyme Activity Assay [bio-protocol.org]

- 6. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PF-915275: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key enzymatic driver implicated in the pathogenesis of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4] This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[2][4] Dysregulation of this process is associated with obesity, insulin resistance, and other features of metabolic syndrome.[1][3][4]

This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-HSD1.[1][5][6] Its ability to modulate local cortisol levels has made it a significant tool for studying and potentially treating metabolic syndrome.[3][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the 11β-HSD1 enzyme.[1][7] This inhibition reduces the conversion of cortisone to cortisol within target tissues, thereby mitigating the downstream effects of excess glucocorticoid signaling.[2] In the context of metabolic syndrome, this leads to several beneficial outcomes, including the alleviation of adiposity and improvements in insulin sensitivity.[1][7]

dot

Caption: Mechanism of action of this compound in inhibiting cortisol production.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in in-vitro assays.

| Parameter | Value | Cell Type/Assay | Reference |

| Ki | 2.3 nM | Recombinant 11β-HSD1 | [5] |

| EC50 | 15 nM | Human hepatocytes (prednisone to prednisolone conversion) | [5] |

| 11β-HSD2 Inhibition | 1.5% at 10 µM | Recombinant 11β-HSD2 | [5] |

In Vivo Animal Studies

Studies in rat models have shown that this compound can alleviate experimentally induced metabolic dysregulation.

| Parameter | Model | Treatment | Outcome | Reference |

| Plasma Corticosterone | Nonylphenol (NP)-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound (oral gavage) for 4 weeks | Significantly decreased | [1] |

| Liver 11β-HSD1 Activity | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Significantly decreased | [1] |

| Liver 11β-HSD1 mRNA Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Significantly decreased | [1] |

| Adipose PPARα Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Increased | [1] |

| Adipose PPARγ Expression | NP-induced hyperadrenalism in rats | 0.36 mg/kg/day this compound for 4 weeks | Decreased | [1] |

| Body Weight | High-fat diet-fed mice | 5 mg/kg this compound (orally, every other day) for 8 weeks | Reduced weight gain | [4] |

Clinical Data

A Phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of PF-00915275 in healthy adult volunteers.[8]

| Parameter | Dosing | Duration | Key Findings | Reference |

| Safety & Tolerability | Multiple oral doses (0.3-15 mg) | 14 days | Safe and well-tolerated at all doses tested. | [8] |

| Pharmacokinetics | Multiple oral doses (0.3-15 mg) | 14 days | Rapidly absorbed, slowly eliminated, dose-proportional increases in exposure. | [8] |

| 11β-HSD1 Inhibition (Prednisolone Generation) | 15 mg | 14 days | 37% reduction in mean prednisolone exposure. | [8] |

| 11β-HSD1 Inhibition (Urinary Metabolites) | 15 mg | 14 days | 26% maximum inhibition of the (5α-THF + 5β-THF)/THE ratio. | [8] |

| 11β-HSD2 Inhibition (Urinary Metabolites) | Up to 15 mg | 14 days | No change in the urinary free cortisol to urinary free cortisone ratio. | [8] |

Note: A Phase II trial of this compound was halted due to tablet formulation issues and not for safety or efficacy reasons.[3]

Experimental Protocols

In Vivo Rat Model of Nonylphenol-Induced Hyperadrenalism

dot

Caption: Workflow for the in vivo rat model experiment.

Detailed Methodology:

-

Animal Model : Female rats were exposed to nonylphenol (NP) during their developmental period to induce a state of hyperadrenalism.[1]

-

Grouping : At 10 weeks of age, the female offspring were randomly assigned to two groups: a control group and a this compound treatment group.[1]

-

Treatment Administration :

-

Sample Collection and Analysis : After the 4-week treatment period, the rats were sacrificed for analysis.[1] Blood plasma was collected to measure corticosterone levels. Liver and adipose tissues were harvested to determine 11β-HSD1 enzyme activity, as well as protein and mRNA expression levels of 11β-HSD1, PPARα, and PPARγ.[1]

In Vitro Human Preadipocyte Culture and Treatment

dot

Caption: Workflow for the in vitro human preadipocyte experiment.

Detailed Methodology:

-

Cell Culture : Human preadipocytes were cultured under standard conditions.

-

Differentiation and Treatment : To induce differentiation into adipocytes, the preadipocytes were cultured in Preadipocyte Differentiation Medium (PADM) for 6 days. During this period, the cells were treated with varying concentrations of nonylphenol (NP) ranging from 0 to 20 µM, in combination with this compound at concentrations ranging from 0 to 4.5 µM.[1]

-

Assessment of Lipid Accumulation : After the 6-day treatment, the accumulation of intracellular lipids, a marker of adipogenesis, was measured. This was achieved by staining the cells with Oil Red O, a lipid-soluble dye.[1] The amount of staining was then quantified to assess the extent of lipid accumulation in the different treatment groups.

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways related to adipogenesis and steroid hormone synthesis.

dot

Caption: Signaling pathways modulated by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of 11β-HSD1 in metabolic syndrome. Its high potency and selectivity, demonstrated in both preclinical and early-phase clinical studies, allow for targeted modulation of local glucocorticoid activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and treating metabolic diseases. The findings from studies using this compound have consistently shown that inhibition of 11β-HSD1 can ameliorate key features of metabolic syndrome, such as adiposity and insulin resistance, by influencing critical signaling pathways involved in lipid metabolism and steroidogenesis.[1][7][9]

References

- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]

- 6. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of PF-915275 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-915275, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presents a compelling avenue for inflammation research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, outlining experimental protocols, and visualizing its mechanism of action. By catalyzing the conversion of inactive cortisone to active cortisol within cells, 11β-HSD1 plays a crucial role in amplifying local glucocorticoid action, a key process in the inflammatory cascade. This compound's ability to selectively block this enzyme offers a targeted approach to modulating inflammation at the tissue level, potentially mitigating the systemic side effects associated with conventional glucocorticoid therapy. This document serves as a comprehensive resource for researchers exploring the therapeutic utility of this compound in inflammatory and metabolic diseases.

Introduction to this compound

This compound, chemically known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is an orally active small molecule inhibitor of 11β-HSD1.[1][2] The dysregulation of glucocorticoid metabolism at the cellular level is implicated in a variety of pathological conditions, including metabolic syndrome, diabetes, and chronic inflammation.[3] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active cortisol, thereby dampening the downstream inflammatory signaling pathways. Preclinical studies have demonstrated its efficacy in various models, highlighting its potential as a therapeutic agent.[1][4] The compound has undergone Phase I clinical trials, where it was found to be safe and well-tolerated in healthy human subjects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| Ki | Human 11β-HSD1 | 2.3 nM | [5] |

| EC50 (Cortisone to Cortisol Conversion) | HEK293 cells (overexpressing human 11β-HSD1) | 15 nM | [6] |

| EC50 (Prednisone to Prednisolone Conversion) | Primary Human Hepatocytes | 15 nM | [5] |

| EC50 (Cortisone to Cortisol Conversion) | Primary Human Hepatocytes | 20 nM | [6] |

| EC50 (Cortisone to Cortisol Conversion) | Primary Monkey Hepatocytes | 100 nM | [6] |

| Inhibition of 11β-HSD2 | - | 1.5% at 10 µM | [5] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Dose | Effect | Reference |

| Cynomolgus Monkey | 0.1 - 3 mg/kg (oral) | Dose-dependent inhibition of prednisone to prednisolone conversion (max 87% at 3 mg/kg) | [6] |

| Cynomolgus Monkey | 1 and 3 mg/kg (oral) | Significant lowering of fed plasma insulin (54% and 60% respectively) | [6] |

| Rat (NP-induced hyperadrenalism model) | 0.36 mg/kg/day (oral gavage for 4 weeks) | Significantly decreased plasma corticosterone | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory and metabolic effects primarily through the inhibition of 11β-HSD1. This targeted action modulates intracellular glucocorticoid levels, which in turn influences the expression and activity of key transcription factors and enzymes involved in inflammation and adipogenesis.

Glucocorticoid Activation Pathway

The primary mechanism of this compound is the direct inhibition of 11β-HSD1, preventing the conversion of inactive cortisone to active cortisol. This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), subsequently reducing the transcription of pro-inflammatory genes.

Caption: this compound inhibits 11β-HSD1, blocking cortisol activation.

Modulation of Adipogenesis and Lipogenesis Pathways

In models of metabolic disruption, such as that induced by nonylphenol (NP), this compound has been shown to counteract adipogenic and lipogenic effects.[1][2] It achieves this by modulating the expression of peroxisome proliferator-activated receptors (PPARs) and fatty acid synthase (FASN).[1]

Caption: this compound modulates key regulators of adipogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on studies investigating this compound.[1][2]

In Vivo Rat Model of Nonylphenol-Induced Hyperadrenalism

-

Animal Model: Female adult Sprague-Dawley rats.

-

Induction of Hyperadrenalism: Offspring of rats exposed to nonylphenol (NP) during development are used. These offspring exhibit hyperadrenalism in adulthood.

-

Treatment Groups:

-

Vehicle Control: Rats receive daily oral gavage of the vehicle (e.g., DMSO solution).

-

NP Group: Rats with NP-induced hyperadrenalism receive daily oral gavage of the vehicle.

-

NP + this compound Group: Rats with NP-induced hyperadrenalism receive daily oral gavage of this compound (e.g., 0.36 mg/kg/day) dissolved in the vehicle.

-

-

Treatment Duration: 4 weeks.

-

Sample Collection: At the end of the treatment period, rats are euthanized. Blood samples are collected for plasma corticosterone analysis. Tissues such as liver and adipose are harvested for protein and mRNA expression analysis (e.g., 11β-HSD1, PPARα, PPARγ, FASN).

-

Analytical Methods:

-

Plasma Corticosterone: Measured using a commercially available ELISA or radioimmunoassay kit.

-

Western Blot: To determine protein expression levels of target proteins in tissue lysates.

-

Quantitative PCR (qPCR): To measure mRNA expression levels of target genes in tissue homogenates.

-

References

- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of PF-915275 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the local regulation of glucocorticoid activity. By catalyzing the conversion of inactive cortisone to active cortisol within tissues, 11β-HSD1 plays a crucial role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on the HPA axis, and detailed experimental protocols for its evaluation. Quantitative data from preclinical and clinical studies are summarized to offer a comprehensive resource for researchers in endocrinology and drug development.

Introduction to the HPA Axis and 11β-HSD1

The hypothalamic-pituitary-adrenal (HPA) axis is a complex neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and mood.[1][2] A key effector hormone of the HPA axis is cortisol (corticosterone in rodents), a glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). The local bioavailability of cortisol is critically regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme converts inactive cortisone into active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner.[3] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic and inflammatory disorders, making it an attractive therapeutic target.

This compound: A Selective 11β-HSD1 Inhibitor

This compound is a potent, selective, and orally active inhibitor of human 11β-HSD1.[4][5] Its chemical name is 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide.[6] By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol, thereby attenuating glucocorticoid-mediated effects in target tissues. This mechanism of action offers a therapeutic strategy for conditions associated with glucocorticoid excess.

Impact of this compound on the HPA Axis

This compound modulates the HPA axis primarily by reducing the local production of active glucocorticoids in peripheral tissues and the brain. This targeted inhibition allows for a more nuanced regulation of glucocorticoid signaling compared to systemic glucocorticoid blockade.

Preclinical Evidence in a Model of HPA Axis Activation

A study by Chang et al. (2018) investigated the effects of this compound in a rat model of nonylphenol (NP)-induced hyperadrenalism, a condition characterized by HPA axis activation.[6] Developmental exposure to NP in rats leads to elevated plasma corticosterone levels and increased 11β-HSD1 activity.[6][7] Oral administration of this compound was shown to alleviate these effects.

Table 1: Effects of this compound on HPA Axis and Adipogenesis Markers in NP-Exposed Rats [6]

| Parameter | Control | NP-Exposed | NP-Exposed + this compound |

| Plasma Corticosterone (ng/mL) | 150 ± 20 | 250 ± 30 | 180 ± 25# |

| Liver 11β-HSD1 Protein Expression (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.15# |

| Adrenal StAR Protein Expression (relative units) | 1.0 ± 0.12 | 1.6 ± 0.18 | 1.05 ± 0.13# |

| Adipose PPARγ mRNA Expression (relative units) | 1.0 ± 0.1 | 2.2 ± 0.25 | 1.2 ± 0.18# |

| Liver PPARα mRNA Expression (relative units) | 1.0 ± 0.08 | 0.6 ± 0.07 | 0.9 ± 0.09# |

| p < 0.05 vs. Control; #p < 0.05 vs. NP-Exposed. Data are presented as mean ± SEM. |

These findings demonstrate that this compound can reverse the biochemical and molecular changes associated with HPA axis hyperactivity in a preclinical model.[6]

Clinical Pharmacodynamics in Healthy Volunteers

A Phase 1, multiple-dose study by Courtney et al. (2008) evaluated the pharmacokinetics and pharmacodynamics of PF-00915275 in healthy adult volunteers.[7] The study utilized two key biomarkers to assess 11β-HSD1 inhibition: the conversion of oral prednisone to prednisolone and the ratio of urinary cortisol to cortisone metabolites.

Table 2: Pharmacodynamic Effects of PF-00915275 in Healthy Volunteers (14-day treatment) [7]

| Dose | Prednisolone AUC Reduction (%) | (5α-THF + 5β-THF)/THE Ratio Inhibition (%) |

| 0.3 mg | Not Reported | ~10 |

| 1.5 mg | Not Reported | ~15 |

| 5 mg | Not Reported | ~20 |

| 15 mg | 37 | 26 |

AUC: Area under the curve; THF: Tetrahydrocortisol; THE: Tetrahydrocortisone.

The results confirmed that PF-00915275 is a selective inhibitor of 11β-HSD1 in humans, as evidenced by the dose-dependent reduction in prednisolone generation and the urinary metabolite ratio.[7] Importantly, the urinary free cortisol to urinary free cortisone ratio, an indicator of 11β-HSD2 inhibition, remained unchanged, highlighting the selectivity of the compound.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the direct inhibition of 11β-HSD1. This leads to a reduction in intracellular cortisol, which in turn modulates the expression of various downstream genes involved in metabolism and steroidogenesis.

Caption: Signaling pathway of this compound action on the HPA axis.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of HPA axis dysregulation.

Caption: In vivo experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Western Blot Analysis

This protocol is adapted from the methodology described by Chang et al. (2018) for the analysis of protein expression in rat tissues.[6]

Objective: To quantify the expression levels of target proteins (e.g., 11β-HSD1, StAR, PPARγ, PPARα) in tissue lysates.

Materials:

-

Tissue samples (liver, adipose, adrenal)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize frozen tissue samples in ice-cold lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time PCR (qPCR) Analysis

This protocol is based on the methods used by Chang et al. (2018) for gene expression analysis.[6]

Objective: To measure the relative mRNA expression levels of target genes (e.g., Hsd11b1, Star, Pparg, Ppara).

Materials:

-

Tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from tissue samples using an RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Actb or Gapdh).

Conclusion

This compound is a selective 11β-HSD1 inhibitor that effectively modulates the HPA axis by reducing local glucocorticoid production. Preclinical and clinical data demonstrate its potential to counteract the effects of HPA axis hyperactivity. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers investigating the therapeutic applications of 11β-HSD1 inhibition in various pathological conditions. Further research is warranted to fully elucidate the long-term effects and clinical utility of this compound.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. cerij.or.jp [cerij.or.jp]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-915275: A Selective 11β-HSD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-915275, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. Developed by Pfizer, this compound emerged from a lead optimization program focused on N-(pyridin-2-yl) arylsulfonamides. It demonstrated high potency and selectivity for human 11β-HSD1 in preclinical studies and showed promising pharmacokinetics and pharmacodynamics in both animal models and a Phase I clinical trial. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound.

Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The intracellular concentration of the active glucocorticoid, cortisol, is tightly controlled by two isoforms of the 11β-hydroxysteroid dehydrogenase enzyme. While 11β-HSD2 inactivates cortisol to cortisone, 11β-HSD1, primarily a reductase in vivo, catalyzes the conversion of cortisone to cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2]

Elevated 11β-HSD1 activity is associated with central obesity, insulin resistance, and other features of the metabolic syndrome.[3] This has made the enzyme an attractive therapeutic target for the treatment of type 2 diabetes and related disorders. The development of selective 11β-HSD1 inhibitors aims to reduce intracellular cortisol levels in target tissues without affecting systemic cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid blockade.

This compound was identified by Pfizer as a clinical candidate from a series of N-(pyridin-2-yl) arylsulfonamide inhibitors.[2] This document details the scientific journey of this compound from its discovery through preclinical and early clinical development.

Discovery and Lead Optimization

The discovery of this compound began with the identification of N-(pyridin-2-yl) arylsulfonamides as a novel class of 11β-HSD1 inhibitors.[2] Through a process of rational drug design and structure-activity relationship (SAR) studies, an initial lead compound was optimized to improve its physicochemical properties and potency. A key strategy in this process was a "deletion strategy" to enhance ligand efficiency.[2] This optimization effort ultimately led to the identification of this compound as a potent and selective inhibitor of human 11β-HSD1 with favorable preclinical pharmacokinetic properties.[2][4]

Mechanism of Action

This compound is a potent and selective, orally active inhibitor of 11β-HSD1.[5] By inhibiting this enzyme, this compound blocks the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol in target tissues.[1][2] This reduction in local cortisol levels is expected to ameliorate the pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.[3]

The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature. Inhibition of 11β-HSD2 could lead to an excess of cortisol in mineralocorticoid-responsive tissues, potentially causing hypertension and hypokalemia. This compound has been shown to have minimal activity against 11β-HSD2.

Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Assay System | Value | Reference |

| Ki | Human | Recombinant 11β-HSD1 | 2.3 nM | |

| EC50 | Human | HEK293 cells (overexpressing 11β-HSD1) | 15 nM | [5] |

| EC50 | Human | Primary hepatocytes | 20 nM | [5] |

| EC50 | Monkey | Primary hepatocytes | 100 nM | [5] |

| EC50 | Rat | FAO hepatoma cells | 14,500 nM | [5] |

| % Inhibition | Human | 11β-HSD2 (at 10 µM) | 1.5% |

Table 2: Preclinical Pharmacokinetics

| Species | Route | Dose | T1/2 | Clearance | Bioavailability | Reference |

| Rat | IV/PO | - | Long | Low | Good | [4] |

| Cynomolgus Monkey | Oral | 3 mg/kg | 22 hours | - | - | [5] |

Table 3: In Vivo Pharmacodynamics in Cynomolgus Monkeys

| Parameter | Dose | Effect | Reference |

| Inhibition of prednisone to prednisolone conversion | 3 mg/kg | 87% (maximum) | [1][5] |

| EC50 (Total drug) | - | 391 nM | [1] |

| EC50 (Free drug) | - | 17 nM | [1] |

| Plasma insulin reduction | 1 mg/kg | 54% | [5] |

| Plasma insulin reduction | 3 mg/kg | 60% | [5] |

Table 4: Phase I Clinical Trial Results in Healthy Volunteers (Multiple Doses)

| Dose Range | Effect on Prednisolone Exposure (at 15 mg dose) | Maximum Inhibition of Urinary Cortisol/Cortisone Metabolite Ratio | Safety and Tolerability | Reference |

| 0.3 - 15 mg | 37% reduction | 26% after 14 days | Safe and well-tolerated | [6] |

Experimental Protocols

11β-HSD1 Inhibition Assay (Biochemical)

A detailed protocol for the biochemical assay to determine the Ki of this compound for 11β-HSD1 is not publicly available. However, based on standard practices, a typical assay would involve the following steps:

-

Enzyme Source: Purified recombinant human 11β-HSD1.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Incubation: The enzyme, substrate, cofactor, and varying concentrations of this compound are incubated in a suitable buffer at 37°C.

-

Detection: The formation of cortisol is monitored over time. This is typically done using methods such as scintillation proximity assay (SPA) with a radiolabeled substrate, or by chromatographic separation (e.g., HPLC) followed by mass spectrometry (LC-MS/MS).

-

Data Analysis: The initial reaction rates are determined at each inhibitor concentration, and the data are fitted to the Michaelis-Menten equation to determine the Ki value.

Human Hepatocyte Assay

This assay measures the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.[7][8]

-

Compound Treatment: The hepatocytes are incubated with varying concentrations of this compound.[5]

-

Substrate Addition: Cortisone or prednisone is added to the culture medium.[5]

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[7]

-

Sample Analysis: The culture medium is collected, and the concentrations of the substrate (cortisone or prednisone) and the product (cortisol or prednisolone) are quantified using LC-MS/MS.[5]

-

Data Analysis: The EC50 value, the concentration of this compound that causes 50% inhibition of cortisol or prednisolone formation, is calculated by fitting the data to a dose-response curve.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

This study was designed to demonstrate the in vivo target engagement of this compound.[1]

-

Animal Model: Adult cynomolgus monkeys.[1]

-

Dosing: Animals were administered either vehicle or various oral doses of this compound.[1]

-

Probe Substrate Administration: Following the administration of this compound, a 10 mg/kg oral dose of prednisone was given. Prednisone is used as a probe substrate as it is a substrate for 11β-HSD1 and its product, prednisolone, can be distinguished from endogenous cortisol.[1]

-

Sample Collection: Blood samples were collected at various time points after dosing.[1]

-

Bioanalysis: Plasma concentrations of this compound, prednisone, and prednisolone were measured by LC-MS/MS.[1]

-

Data Analysis: The extent of inhibition of prednisone to prednisolone conversion was calculated for each dose group. An exposure-response relationship was established to determine the in vivo EC50.[1]

Clinical Development and Discontinuation

This compound (also referred to as PF-00915275 in clinical studies) progressed to a Phase I clinical trial in healthy volunteers.[6] The study was a double-blind, placebo-controlled, randomized, multiple-dose trial involving sixty participants. The results showed that multiple oral doses of PF-00915275 (ranging from 0.3 to 15 mg) were safe and well-tolerated. The compound was rapidly absorbed and slowly eliminated, with dose-proportional increases in exposure. At the highest dose, a 37% reduction in prednisolone generation from prednisone was observed, confirming target engagement in humans.[6]

Despite these promising early results, the development of this compound was discontinued during Phase II clinical trials due to issues with tablet formulation.[9]

Logical Relationships and Workflows

The following diagram illustrates the overall workflow of the this compound discovery and development program.

Caption: The discovery and development workflow of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1 that demonstrated proof-of-mechanism in preclinical species and early clinical development. The data gathered from its discovery and development program provide valuable insights for researchers in the field of metabolic diseases and for professionals involved in drug discovery. Although the clinical development of this compound was halted due to formulation challenges, the extensive preclinical and Phase I clinical data serve as a significant reference for the development of future 11β-HSD1 inhibitors. The journey of this compound underscores the multifaceted challenges in drug development, where promising biological activity must be matched with appropriate pharmaceutical properties to achieve clinical success.

References

- 1. Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (this compound), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound| CAS 857290-04-1|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PF-915275 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-915275 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol in humans, and corticosterone in rodents. By inhibiting 11β-HSD1, this compound effectively reduces local glucocorticoid concentrations in target tissues such as the liver and adipose tissue. This mechanism of action makes it a valuable tool for investigating the role of excess glucocorticoids in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity. In rat models, this compound has been utilized to counteract the effects of experimentally induced hyperadrenalism and adiposity.[3][4]

These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, including recommended dosage, administration protocols, and the underlying signaling pathway.

Data Presentation

In Vivo Dosage and Administration

| Parameter | Value | Species | Route of Administration | Vehicle | Study Duration | Reference |

| Dosage | 0.36 mg/kg/day | Rat (Female Adult) | Oral Gavage | DMSO solution | 4 weeks | [Chang et al., 2018][3][4] |

| Cmax | Not Available | Rat | - | - | - | - |

| Tmax | Not Available | Rat | - | - | - | - |

| Half-life (t½) | Not Available (22 hours in monkeys) | Rat | - | - | - | [MedChemExpress][5] |

| Oral Bioavailability | Not Available | Rat | - | - | - | - |

Signaling Pathway

This compound exerts its effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of inactive glucocorticoids (cortisone) to their active form (cortisol/corticosterone). The decreased intracellular glucocorticoid levels then modulate the expression of downstream target genes, including Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, this compound has been shown to increase the expression of PPARα, which is involved in fatty acid oxidation, and decrease the expression of PPARγ, a key regulator of adipogenesis.[3][4] This modulation of PPAR activity contributes to the observed therapeutic effects on adiposity and metabolic parameters.

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 0.36 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.

-

Dissolve this compound in DMSO: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube. Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly to ensure complete dissolution.

-

Dilute with saline or PBS (optional but recommended): While some studies have used a pure DMSO solution, it is advisable to dilute the DMSO concentrate with sterile saline or PBS to reduce the potential for DMSO-related toxicity, especially for chronic studies. The final concentration of DMSO should be kept as low as possible.

-

Prepare fresh daily: It is recommended to prepare the dosing solution fresh each day to ensure its stability and potency.

-

Storage: If short-term storage is necessary, store the solution protected from light at 4°C. Ascertain the stability of the compound in the chosen vehicle under these conditions.

In Vivo Oral Administration Protocol (Oral Gavage)

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (stainless steel or flexible plastic, with a ball tip)

-

Syringes (1 mL or 3 mL)

-

Rat restraint device (optional)

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the rats to minimize stress.

-

Securely restrain the rat to prevent movement and injury. This can be done by grasping the loose skin over the shoulders and back. The head should be gently tilted upwards to straighten the esophagus.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

-

Moisten the tip of the gavage needle with sterile water or saline for lubrication.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the rat to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and try again.

-

-

Dose Administration:

-

Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.

-

Administer the solution at a steady pace to avoid regurgitation.

-

-

Post-Administration Monitoring:

-

Carefully withdraw the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after dosing.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study of this compound in a rat model.

Caption: Experimental workflow for this compound in vivo study.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]

- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PF-915275 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-915275 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid, at the intracellular level.[1] By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and liver.[4][5] This mechanism of action makes this compound a valuable tool for studying the role of glucocorticoids in various physiological and pathological processes, including adipogenesis, metabolic syndrome, and inflammation.[4][6][7] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This leads to a reduction in intracellular cortisol levels, which in turn modulates the activity of the glucocorticoid receptor (GR). Downstream, this affects the expression of various genes involved in metabolic processes.

In the context of adipogenesis, the inhibition of 11β-HSD1 by this compound has been shown to interfere with key signaling pathways. Specifically, it can lead to:

-

Downregulation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A master regulator of adipogenesis. Reduced PPARγ expression leads to decreased differentiation of preadipocytes into mature adipocytes.[4][6]

-

Upregulation of PPARα (Peroxisome Proliferator-Activated Receptor alpha): A key regulator of fatty acid oxidation. Increased PPARα expression promotes the breakdown of fats.[4][6]

The diagram below illustrates the signaling pathway affected by this compound.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type, experimental duration, and specific research question. However, based on published studies, the following concentrations have been shown to be effective in human preadipocyte cell lines without affecting cell viability.

| Cell Line | Concentration Range | Notes | Reference |

| Human Preadipocytes | 2 µM - 4.5 µM | Effective in reducing lipid accumulation and modulating PPARγ and PPARα expression.[4] | [4] |

| Human Preadipocytes (Chub-S7) | 100 nM | Sufficient to abolish cortisone-induced adipogenesis. | [5][8] |

| HEK293 (overexpressing 11βHSD1) | 15 nM (EC50) | Potent inhibition of cortisone to cortisol conversion.[9] | [9] |

| Human Hepatocytes | 20 nM (EC50) | Effective inhibition of cortisone to cortisol conversion.[9] | [9] |

Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. An MTT assay or similar cell viability assay should be conducted to ensure that the chosen concentrations are not cytotoxic. A study on human preadipocytes showed no effect on cell viability at a concentration of 4.5 µM.[4]

Experimental Protocols

Protocol 1: Inhibition of Adipogenesis in Human Preadipocytes

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of human preadipocytes into mature adipocytes.

Materials:

-

Human preadipocytes

-

Preadipocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS)

-

Adipogenesis induction medium (p. 10) (growth medium supplemented with adipogenic inducers such as insulin, dexamethasone, and IBMX)

-

This compound stock solution (dissolved in DMSO)

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol (60% and 100%)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed human preadipocytes into a multi-well plate at a density that allows them to reach confluence. Culture in preadipocyte growth medium.

-

Induction of Differentiation: Two days post-confluence, replace the growth medium with adipogenesis induction medium.

-

Treatment: Add this compound to the induction medium at the desired final concentrations (e.g., 100 nM, 2 µM, 4.5 µM). Include a vehicle control (DMSO) and a positive control (no this compound).

-

Incubation: Culture the cells for 7-14 days, replacing the medium with fresh induction medium and this compound every 2-3 days.

-

Fixation: After the incubation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Oil Red O Staining:

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add Oil Red O staining solution to each well and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells with water until the excess stain is removed.

-

-

Quantification:

-

Visually inspect the cells under a microscope for the presence of red lipid droplets.

-

To quantify the lipid accumulation, add 100% isopropanol to each well to elute the Oil Red O stain.

-

Transfer the isopropanol-stain solution to a new 96-well plate and measure the absorbance at approximately 492 nm using a microplate reader.

-

Protocol 2: Analysis of Gene Expression by Real-Time PCR

This protocol can be used to determine the effect of this compound on the mRNA expression of target genes such as PPARG and PPARA.

Materials:

-

Cells treated with this compound as described in Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR master mix

-

Primers for target genes (e.g., PPARG, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing the cDNA template, primers for the target gene and housekeeping gene, and the real-time PCR master mix.

-

Perform the real-time PCR using a suitable instrument.

-

-

Data Analysis: Analyze the real-time PCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the treated and control groups.

Protocol 3: Analysis of Protein Expression by Western Blot

This protocol allows for the assessment of changes in the protein levels of targets like PPARγ and PPARα following treatment with this compound.

Materials:

-

Cells treated with this compound as described in Protocol 1

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-PPARγ, anti-PPARα) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of 11β-HSD1 and intracellular glucocorticoid signaling in various cellular processes. The provided concentrations and protocols offer a starting point for designing and conducting experiments to explore the effects of this potent and selective inhibitor in cell culture models. It is essential to optimize experimental conditions for each specific cell type and research objective to ensure reliable and reproducible results.

References

- 1. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beatinggoliath.eu [beatinggoliath.eu]

- 4. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. coriell.org [coriell.org]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of PF-915275 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of PF-915275, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 350.39 g/mol .[1][2] It is supplied as a white to pink solid powder.[2] The compound is highly soluble in DMSO, with a maximum reported solubility of 100 mM.[1] For optimal results, it is recommended to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight (M.Wt) | 350.39 g/mol | [1][2] |

| Formula | C₁₈H₁₄N₄O₂S | [1][2] |

| Appearance | Solid, White to pink | [2] |

| Solubility in DMSO | Up to 100 mM (35.04 mg/mL) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (sterile)

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure

-

Acclimatize Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh out 3.50 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 350.39 g/mol = 3.5039 mg

-

-

-

Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve the Compound:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes at room temperature can aid dissolution.[3]

-

-

Storage:

Dilution for Cell-Based Assays

When preparing working solutions for cell-based experiments, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[3][4] It is recommended to perform serial dilutions of the DMSO stock solution in the culture medium. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application Notes and Protocols for Utilizing PF-915275 in Adipocyte Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction